molecular formula C20H21F3N2 B3850013 N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B3850013
M. Wt: 346.4 g/mol
InChI Key: GJHPMNWDFONTSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves the coupling of tryptamine with a trifluoromethyl-substituted benzaldehyde. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2/c1-14(11-15-5-4-6-17(12-15)20(21,22)23)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,12-14,24-25H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHPMNWDFONTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

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